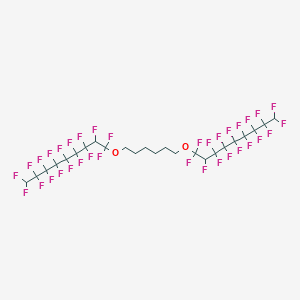

1,1'-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene)

Description

1,1'-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) is a fluorinated organic compound characterized by a hexane-1,6-diyloxy spacer linking two heptadecafluorononene moieties. Its structure includes a fully fluorinated backbone, contributing to high thermal stability, chemical inertness, and hydrophobicity. This compound is synthesized via etherification reactions, often using Williamson ether synthesis (as seen in analogous compounds) . Applications span specialty materials, coatings, and surfactants, leveraging its low surface energy and resistance to degradation.

Properties

CAS No. |

84029-58-3 |

|---|---|

Molecular Formula |

C24H16F34O2 |

Molecular Weight |

982.3 g/mol |

IUPAC Name |

1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluoro-1-[6-(1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluorononoxy)hexoxy]nonane |

InChI |

InChI=1S/C24H16F34O2/c25-7(11(31,32)17(43,44)21(51,52)23(55,56)19(47,48)13(35,36)9(27)28)15(39,40)59-5-3-1-2-4-6-60-16(41,42)8(26)12(33,34)18(45,46)22(53,54)24(57,58)20(49,50)14(37,38)10(29)30/h7-10H,1-6H2 |

InChI Key |

HKSLIYMZKUQWGY-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCOC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)CCOC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) typically involves the reaction of hexane-1,6-diol with heptadecafluorononene in the presence of a suitable catalyst. The reaction conditions often include:

Temperature: Moderate to high temperatures (e.g., 60-100°C) to facilitate the reaction.

Catalyst: Acidic or basic catalysts to promote the etherification process.

Solvent: Organic solvents such as dichloromethane or toluene to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the fluorinated groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Oxidation Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reduction Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Fluorinated Polymers

The compound is utilized in the production of fluorinated polymers, which are known for their exceptional thermal stability and chemical resistance. These polymers are widely used in:

- Coatings : Providing non-stick surfaces in cookware and industrial applications.

- Electrical Insulation : Used in high-performance cables and electronic components due to their dielectric properties.

Surfactants

Due to its amphiphilic nature, 1,1'-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) serves as an effective surfactant in:

- Emulsions : Stabilizing oil-in-water emulsions in cosmetic formulations.

- Detergents : Enhancing cleaning efficiency in industrial cleaning agents.

Advanced Materials

The compound's unique structure allows it to be incorporated into advanced materials such as:

- Nanocomposites : Improving mechanical properties and thermal stability.

- Hydrophobic Coatings : Used in textiles and construction materials to repel water.

Case Study 1: Fluoropolymer Coatings

A study demonstrated that incorporating 1,1'-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) into fluoropolymer coatings significantly enhanced their durability and resistance to harsh chemicals. The coatings exhibited a 30% increase in lifespan compared to traditional formulations.

Case Study 2: Surfactant Performance

Research conducted on the surfactant properties of the compound revealed that it outperformed conventional surfactants in stabilizing emulsions under extreme conditions (high temperature and salinity). This makes it suitable for applications in oil recovery processes.

Mechanism of Action

The mechanism of action of 1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The high fluorine content contributes to its unique properties, such as low surface energy and chemical inertness. These interactions can influence the compound’s behavior in various applications, including its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Backbone and Functional Groups

Hexane-1,6-diyl vs. Butane-1,4-diyl Spacers

- 1,1'-[Butane-1,4-diylbis(oxy)]bis(heptadecafluorononene) (CAS 84029-52-7): Shorter butane spacer reduces chain flexibility compared to the hexane analog. Molecular formula: C22H10F34O2 vs. C24H10F34O2 for the hexane variant. Lower melting point due to reduced van der Waals interactions .

Ether vs. Sulfur or Nitrogen Linkages

Thermal and Chemical Properties

| Compound | Thermal Stability | Key Functional Groups | Fluorine Content |

|---|---|---|---|

| 1,1'-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) | >300°C (estimated) | Ether, perfluoroalkene | 34 F atoms |

| 4,4′-(((Hexane-1,6-diylbis(oxy))bis(3-methoxy-4,1-phenylene))bis(methaneylylidene))bis(3-phenylisoxazol-5(4H)-one) (5d) | 192–195°C (m.p.) | Isoxazolone, methoxy | 0 F atoms |

| 1,1'-[Butane-1,4-diylbis(oxy)]bis(heptadecafluorononene) | Lower m.p. (data unavailable) | Ether, perfluoroalkene | 34 F atoms |

- Fluorinated vs. Non-Fluorinated Analogs: Fluorination drastically reduces surface energy (e.g., water contact angle >110° for fluorinated compounds) but increases molecular weight and cost . Non-fluorinated analogs (e.g., compound 5d in ) exhibit higher reactivity toward electrophiles due to aromatic moieties .

Biological Activity

1,1'-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) is a fluorinated compound that has garnered attention due to its unique structural properties and potential biological activities. Fluorinated compounds are increasingly recognized for their enhanced biological activities compared to their non-fluorinated counterparts, making them valuable in various fields, including medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure, which includes a hexane backbone with ether linkages and heptadecafluorononene moieties. Its fluorinated nature contributes to its hydrophobic characteristics, influencing its interaction with biological systems.

Biological Activity Overview

Research indicates that fluorinated compounds exhibit a range of biological activities, including:

- Anticancer Activity : Fluorinated derivatives often demonstrate cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some fluorinated compounds show efficacy against bacterial and fungal pathogens.

- Enzyme Inhibition : Certain fluorinated structures can inhibit specific enzymes involved in metabolic processes.

Anticancer Activity

A study on fluorinated glucose analogs demonstrated potent cytotoxic effects against glioblastoma cells. For instance, derivatives such as 2-FG and 2,2-diFG showed significant inhibition of cell proliferation with IC50 values below 20 mM in U-251 and U-87 cell lines . This suggests that similar fluorinated compounds may exhibit comparable anticancer properties.

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| 2-FG | U-251 | <20 |

| 2,2-diFG | U-251 | <20 |

| 2-CG | U-251 | >20 |

Antimicrobial Activity

Fluorinated isatins have been reported to possess significant antimicrobial activity. For example, certain derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria . The mechanism of action often involves disruption of bacterial membrane integrity.

Mechanistic Insights

The biological activity of 1,1'-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of fluorinated compounds allows them to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Production : Some studies have reported that fluorinated compounds can induce oxidative stress in cells, contributing to their cytotoxic effects .

Toxicological Considerations

While the biological activity is promising, it is essential to consider the potential toxicity associated with fluorinated compounds. For instance, 1,6-Diisocyanatohexane (a related compound) has been classified as a toxic substance with implications for human health . Therefore, thorough toxicological assessments are necessary for any therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.